molecular formula C23H23ClN4O B13125708 7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

Cat. No.: B13125708
M. Wt: 406.9 g/mol
InChI Key: MINJURCPYDATTK-UHFFFAOYSA-N
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Description

7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrido[3,4-e]pyrimidines. This compound is characterized by its unique structure, which includes a benzyl group and a chlorobenzyl group attached to a hexahydroimidazo pyrido pyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the imidazo pyrido pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl and chlorobenzyl groups: These groups can be introduced via nucleophilic substitution reactions using benzyl chloride and 3-chlorobenzyl chloride, respectively.

    Purification and isolation: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and scalability.

Chemical Reactions Analysis

7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The benzyl and chlorobenzyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulating signaling pathways: The compound may affect signaling pathways involved in cell growth, apoptosis, and immune response.

    Inducing cellular stress: It can induce oxidative stress or DNA damage, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar compounds to 7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one include other imidazo pyrido pyrimidine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. Examples include:

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H23ClN4O

Molecular Weight

406.9 g/mol

IUPAC Name

11-benzyl-7-[(3-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one

InChI

InChI=1S/C23H23ClN4O/c24-19-8-4-7-18(13-19)15-28-22(29)20-16-26(14-17-5-2-1-3-6-17)11-9-21(20)27-12-10-25-23(27)28/h1-8,13H,9-12,14-16H2

InChI Key

MINJURCPYDATTK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC(=CC=C4)Cl)CC5=CC=CC=C5

Origin of Product

United States

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